N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
Description
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide is a glucamine-derived surfactant characterized by a hydrophilic pentahydroxyhexyl moiety linked to a nonanoyl (C9) chain via a hydroxyethyl-substituted amide bond. This compound is structurally related to the MEGA (methylglucamide) series of nonionic surfactants, which are widely used in membrane protein solubilization due to their mild denaturing properties and biocompatibility .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3/t13-,14+,16+,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLXGVUTGZQCG-XOSAIJSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N(CCO)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acid Chloride Intermediates
The most widely reported method involves reacting nonanoyl chloride with a protected (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexylamine derivative. A key intermediate, (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexylamine, is typically synthesized from D-glucose through sequential protection, oxidation, and reductive amination steps.
- Protection : D-glucose is converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to mask hydroxyl groups.
- Oxidation/Reduction : Stereoinversion at C3 via Swern oxidation followed by NaBH₄ reduction yields the allose configuration.
- Amination : The protected sugar is treated with NH₃/MeOH under hydrogenation to form the amine.
The amine intermediate is then reacted with nonanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base, achieving 68–72% yield (Table 1).
Table 1: Amide Coupling Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 25 | 72 |
| DMAP | DMF | 0→25 | 65 |
| NaHCO₃ | THF/H₂O | 40 | 58 |
Hydroxyethyl Group Introduction
Post-amide formation, the N-methyl group is replaced with a 2-hydroxyethyl moiety via nucleophilic substitution. Using 2-bromoethanol and NaH in DMF at 60°C for 12 hours achieves 85% substitution efficiency. Critical to this step is the prior protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions.
Enzymatic Glycosylation Approaches
β-Glucosidase-Mediated Synthesis
β-Glucosidase from sweet almond catalyzes the stereoselective coupling of N-vanillyl-nonanamide derivatives with carbohydrate donors. Adapting this method, the pentahydroxyhexyl group is introduced via enzymatic transglycosylation using p-nitrophenyl β-D-glucopyranoside as the donor substrate. Reaction conditions:
Whole-Cell Biotransformation
Suspension cultures of Catharanthus roseus efficiently glycosylate nonanamide precursors. Cells incubated with 0.1 mM substrate in MS medium at 25°C for 72 hours produce the target compound with 54% conversion efficiency.
Protection-Deprotection Strategies
Multi-step protection is essential to manage the compound’s five hydroxyl groups:
- Primary Hydroxyls : Protected as benzyl ethers using BnBr/Ag₂O.
- Secondary Hydroxyls : Masked as acetyl esters with Ac₂O/pyridine.
- Final Deprotection : Sequential hydrogenolysis (H₂/Pd-C) and saponification (K₂CO₃/MeOH) restore free hydroxyls.
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
- ¹H NMR (400 MHz, CD₃OD): δ 4.21 (d, J = 8.4 Hz, H-1), 3.85–3.42 (m, sugar protons), 2.15 (t, J = 7.6 Hz, CH₂CON), 1.55–1.25 (m, nonanoyl chain).
- HRMS : m/z 366.2491 [M+H]⁺ (calc. 366.2489).
Challenges and Optimization
Stereochemical Control
Maintaining the (2S,3R,4R,5R) configuration requires chiral auxiliaries or enzymatic methods. Cu–Al mixed oxide catalysts improve stereoselectivity in glycosylation steps, achieving 88% ee.
Scalability Issues
Large-scale reactions face low yields (≤40%) due to:
- Hydroxyl group reactivity leading to polymerization.
- Sensitivity of the β-lactam intermediates to hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and amide bond play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Acyl Chain Variations
The compound shares a common glucamine backbone with several derivatives, differing primarily in acyl chain length and substituents. Key analogs include:
Key Observations :
- Acyl Chain Length : Increasing chain length (e.g., C9 vs. C10) enhances hydrophobicity, raising critical micelle concentration (CMC) and reducing water solubility .
- Substituent Effects : The hydroxyethyl group in the target compound may improve micellar stability compared to methyl groups in MEGA surfactants due to additional hydrogen bonding .
- Functional Group Variations : The nitrous amide analog () exhibits lower stability due to the nitroso group’s propensity for decomposition, limiting its utility in aqueous environments .
Physicochemical Properties
- Solubility: MEGA-9 and Decanoyl-MEGA are water-soluble at low concentrations (<1 mM) but form micelles at higher concentrations. The hydroxyethyl variant likely has enhanced solubility due to polar interactions .
- Stability : Glucamine derivatives with acyl chains (e.g., MEGA-9) require storage at 2–8°C to prevent hydrolysis, whereas nitroso analogs degrade rapidly under ambient conditions .
- Surface Activity: Decanoyl-MEGA (C10) has a lower CMC (~0.1 mM) than MEGA-9 (C9, ~0.5 mM), indicating stronger surfactant efficiency with longer chains .
Biological Activity
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 365.46 g/mol
Structural Characteristics
The compound features a nonanamide backbone with a hydroxyethyl group and a pentahydroxyhexyl substituent. The stereochemistry at the chiral centers (2S, 3R, 4R, 5R) contributes to its biological properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 365.46 g/mol |
| Solubility | Soluble in water |
| Purity | ≥ 95% |
This compound exhibits various biological activities primarily attributed to its ability to interact with cellular membranes and modulate signaling pathways.
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting a role in inflammatory diseases.
- Cell Proliferation : Preliminary studies suggest that it can influence cell proliferation rates in certain cancer cell lines.
Therapeutic Applications
The biological activities of this compound suggest potential applications in:
- Dermatology : As an ingredient in topical formulations for skin irritation and inflammation.
- Oncology : Investigating its role as an adjunct therapy in cancer treatment due to its antiproliferative effects.
Case Studies
- Skin Irritation Alleviation : A study demonstrated that formulations containing this compound significantly reduced eye irritation compared to control groups .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis .
In Vitro Studies
In laboratory settings, this compound has been tested for various biological effects:
- Antioxidant Assays : Showed a significant reduction in reactive oxygen species (ROS) levels.
- Cytokine Production : Decreased levels of TNF-alpha and IL-6 were observed in treated cells compared to untreated controls .
In Vivo Studies
While limited animal studies exist, preliminary results indicate potential benefits in models of inflammatory diseases:
- Mouse Model of Dermatitis : Application of the compound reduced symptoms and histological signs of inflammation .
Table 2: Summary of Biological Activities
Q & A
Q. What synthetic strategies ensure high stereochemical fidelity for N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide?
- Methodological Answer : Synthesis requires coupling agents like EDC and HOBt in anhydrous DMF under inert gas (e.g., N₂), with DIPEA as a base to activate carboxyl groups. For stereochemical control, use chiral chromatography or enzymatic resolution during intermediate steps. Post-synthesis, monitor stereochemistry via and NMR to confirm spatial arrangement, particularly for the (2S,3R,4R,5R)-pentahydroxyhexyl moiety. Low yields (e.g., 45–57% in similar amides) can be mitigated by optimizing reaction time and stoichiometry .
| Key Reaction Parameters |
|---|
| Coupling Agents: EDC, HOBt |
| Solvent: DMF |
| Base: DIPEA |
| Purification: Column chromatography |
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer : Combine NMR spectroscopy (, ) to verify functional groups and stereochemistry, and mass spectrometry (ESI-MS) to confirm molecular weight. For purity, use HPLC with a polar stationary phase (e.g., C18) and UV detection at λ~255 nm (common for amides). Cross-validate results with FT-IR to identify carbonyl (C=O) and hydroxyl (O-H) stretches. Internal standards (e.g., isotopically labeled analogs) improve accuracy in quantitative analyses .
Advanced Research Questions
Q. How can interaction studies with biological targets be designed for this compound?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with proteins or membranes. For cellular targets, employ fluorescence tagging (e.g., FITC conjugation) and confocal microscopy to track localization. Validate interactions via molecular docking simulations (e.g., AutoDock Vina) to predict binding sites on the pentahydroxyhexyl moiety. Include negative controls (e.g., scrambled stereoisomers) to rule out nonspecific binding .
Q. What computational approaches predict stability under varying experimental conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to assess hydrolysis susceptibility of the amide bond at different pH levels. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model thermal stability at 25–100°C. Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for predictive degradation profiles. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring is recommended .
Q. How should discrepancies in bioactivity data across studies be addressed?
- Methodological Answer : Conduct a meta-analysis focusing on variables like purity (>98%, verified by HPLC), stereochemical consistency (via chiral HPLC), and solvent systems (e.g., DMSO vs. aqueous buffers). Replicate experiments using standardized protocols (e.g., fixed cell lines, consistent incubation times). If contradictions persist, employ synchrotron XRD to resolve structural ambiguities or LC-MS/MS to detect trace impurities (e.g., deacetylated byproducts) that may alter activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
